molecular formula C21H35N5O4 B12930262 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol

Cat. No.: B12930262
M. Wt: 421.5 g/mol
InChI Key: PGRORRDESWFPBI-QTQZEZTPSA-N
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Description

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Purine Base: The purine base is then attached to the oxolane ring through a glycosylation reaction.

    Introduction of the Undecylamino Group: The undecylamino group is introduced via an amination reaction, often using a suitable amine and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form different analogs with altered biological activity.

    Substitution: The purine base can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the purine base.

Scientific Research Applications

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular processes and as a tool for probing biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol involves its interaction with specific molecular targets. The compound can mimic natural nucleosides and incorporate into nucleic acids, thereby disrupting normal cellular processes. This can lead to inhibition of viral replication or induction of apoptosis in cancer cells. The molecular pathways involved include DNA synthesis inhibition and activation of cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: Another nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol is unique due to its specific structural features, such as the undecylamino group, which can enhance its lipophilicity and cellular uptake. This makes it a promising candidate for further development in therapeutic applications.

Properties

Molecular Formula

C21H35N5O4

Molecular Weight

421.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C21H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-22-19-16-20(24-13-23-19)26(14-25-16)21-18(29)17(28)15(12-27)30-21/h13-15,17-18,21,27-29H,2-12H2,1H3,(H,22,23,24)/t15-,17-,18-,21-/m1/s1

InChI Key

PGRORRDESWFPBI-QTQZEZTPSA-N

Isomeric SMILES

CCCCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CCCCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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